molecular formula C20H19N3O6S2 B466432 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide CAS No. 433254-01-4

4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B466432
CAS No.: 433254-01-4
M. Wt: 461.5g/mol
InChI Key: MNAGSEVXAAEGGL-UHFFFAOYSA-N
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Description

4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure that includes methoxy, sulfamoyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide, while reduction of nitro groups can produce 4-amino-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide.

Scientific Research Applications

4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-sulfamoylphenyl)benzenesulfonamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-Methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide

Uniqueness

4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Methoxy-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N4O5S2
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with sulfamoyl-substituted phenyl amines under controlled conditions. The process includes:

  • Formation of the amide bond through coupling reactions.
  • Purification via recrystallization or chromatography to ensure high purity for biological testing.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide, including our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study Findings :
    • A derivative with similar structural features showed an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.2 to 5.3 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • Another study highlighted that compounds with methoxy and sulfamoyl groups displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism of action .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties.

  • Antibacterial Efficacy :
    • It has been reported that similar sulfonamide derivatives exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation .

Data Tables

Biological ActivityCell Line / BacteriaIC50 / MIC (µM)Reference
AntiproliferativeMCF-71.2
AntiproliferativeHCT1163.7
AntibacterialE. faecalis8
AntibacterialS. aureus16

Properties

IUPAC Name

4-methoxy-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-29-17-8-2-14(3-9-17)20(24)22-15-4-12-19(13-5-15)31(27,28)23-16-6-10-18(11-7-16)30(21,25)26/h2-13,23H,1H3,(H,22,24)(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGSEVXAAEGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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